N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine
Overview
Description
N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon
Mechanism of Action
Target of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds) and as emissive layers or hole transport layers . These applications suggest that the compound may interact with specific electronic structures within these devices.
Mode of Action
It’s known that similar compounds function as hole-transporting materials in oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may interact with its targets by facilitating the movement of electrical charges.
Biochemical Pathways
The compound’s role in oleds suggests it may influence electron transport pathways within these devices .
Pharmacokinetics
Its molecular weight is reported to be 3845 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been used to develop deep-blue fluorescent emitters for oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may contribute to the luminescence and efficiency of these devices.
Action Environment
The action environment of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is likely to be within the electronic structures of devices such as OLEDs . Environmental factors that could influence its action, efficacy, and stability include the presence of other electronic components, the device’s operating conditions, and the physical and chemical properties of the compound itself.
Biochemical Analysis
Biochemical Properties
9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with electron-rich environments, making it a potential candidate for studies involving electron transfer reactions . The nature of these interactions often involves the formation of stable complexes with proteins and enzymes, which can influence the activity of these biomolecules. For instance, it has been noted that 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, thereby affecting their conformation and function.
Molecular Mechanism
The molecular mechanism of action of 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .
Dosage Effects in Animal Models
The effects of 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects. At high doses, 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Transport and Distribution
The transport and distribution of 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- has been found to accumulate in the nucleus, where it can interact with DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which couples an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium tert-butoxide or sodium tert-butoxide
Solvent: Toluene or dimethylformamide (DMF)
Temperature: 80-120°C
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the naphthyl or phenylcarbazolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Partially hydrogenated aromatic rings.
Substitution Products: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic amines with biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
N-(1-naphthyl)-N-phenylamine: Lacks the carbazolyl group, making it less complex.
N-(9-phenylcarbazol-3-yl)amine: Lacks the naphthyl group, simplifying its structure.
N-(1-naphthyl)-N-(9-anthryl)amine: Contains an anthryl group instead of a phenylcarbazolyl group.
Uniqueness
N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine is unique due to the presence of both naphthyl and phenylcarbazolyl groups, which may confer unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics.
Properties
IUPAC Name |
N-naphthalen-1-yl-9-phenylcarbazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2/c1-2-11-22(12-3-1)30-27-16-7-6-14-24(27)25-19-21(17-18-28(25)30)29-26-15-8-10-20-9-4-5-13-23(20)26/h1-19,29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJHBLBNMJIXGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC=CC5=CC=CC=C54)C6=CC=CC=C62 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731069 | |
Record name | N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894791-44-7 | |
Record name | N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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